1-(3-oxomorpholin-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylic acid is an organic compound that features a morpholine ring fused to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-oxomorpholin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of morpholine derivatives with cyclopropane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens or nucleophiles.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine or cyclopropane derivatives.
Scientific Research Applications
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which 1-(3-oxomorpholin-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to active sites, altering the function of the target molecules, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Morpholine derivatives: Compounds with similar morpholine structures but different substituents.
Cyclopropane carboxylic acids: Compounds with cyclopropane rings and carboxylic acid groups.
Uniqueness: 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the morpholine ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are desired.
Properties
CAS No. |
1469286-54-1 |
---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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